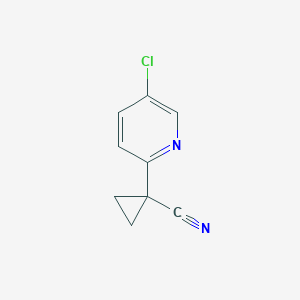

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile

概要

説明

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7ClN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 5-position and a nitrile group at the 1-position of the cyclopropane ring.

準備方法

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or dihalocarbene in the presence of a suitable catalyst.

Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under appropriate reaction conditions.

Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

化学反応の分析

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile serves as an intermediate in synthesizing multiple pharmaceutical agents, particularly those targeting cancer and infectious diseases. Research indicates that derivatives of this compound exhibit promising anticancer and antimicrobial activities .

- A notable study highlighted its role in developing inhibitors for specific biological targets, such as enzymes involved in metabolic pathways critical for cancer cell proliferation .

- Mechanism of Action :

-

Case Studies :

- In vitro assays have demonstrated that certain derivatives of this compound show improved activity against specific cancer cell lines compared to their parent compounds. For instance, modifications at the carbonitrile position have been linked to increased potency against resistant strains of bacteria .

Agricultural Applications

-

Pesticide Development :

- The compound is also explored for its potential use in agricultural chemicals, particularly as a precursor for developing new pesticides. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting key physiological processes.

- Research Findings :

Synthetic Routes

Several synthetic methods have been developed to produce this compound, including:

- Cyclopropanation Reactions : Utilizing transition metal catalysts to form cyclopropane rings from alkenes.

- Nitrilation Techniques : Involving the introduction of the carbonitrile group through nitration reactions followed by cyclization steps.

These synthetic strategies highlight the versatility of this compound in generating derivatives with tailored biological properties.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for anticancer and antimicrobial agents | Enhanced activity observed in modified derivatives |

| Agricultural Chemicals | Potential use in developing new pesticides | Effective against various agricultural pests |

| Mechanistic Studies | Insights into binding affinities and pharmacological profiles | Structural modifications influence efficacy |

作用機序

The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

類似化合物との比較

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds, such as:

1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile:

1-(5-Iodopyridin-2-yl)cyclopropane-1-carbonitrile: The iodine atom can alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

生物活性

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its structural features that include a chlorinated pyridine ring and a cyclopropane moiety. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.64 g/mol |

| Functional Groups | Chlorinated pyridine, cyclopropane, carbonitrile |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Understanding these mechanisms is crucial for optimizing the compound's pharmacological profile.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For instance, a study reported that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Comparison Agent | Effectiveness |

|---|---|---|---|---|

| This compound | A549 | 20 | Cisplatin | Moderate |

| Derivative A | A549 | 15 | Cisplatin | High |

| Derivative B | HCT116 (colon cancer) | 25 | Doxorubicin | Moderate |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against multidrug-resistant strains of bacteria. For example, derivatives have been tested against Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

-

Case Study on Anticancer Efficacy :

- In a recent study, compounds derived from this scaffold were evaluated for their cytotoxic effects on A549 cells using an MTT assay. The results indicated that modifications in the structure significantly influenced the anticancer potency, with some derivatives showing more than 50% inhibition at lower concentrations compared to controls .

- Antimicrobial Evaluation :

特性

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHYHPLFWJCKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。